molecular formula C9H9BrO2 B1524333 2-(5-Bromo-2-methylphenyl)acetic acid CAS No. 854646-94-9

2-(5-Bromo-2-methylphenyl)acetic acid

Cat. No. B1524333
CAS RN: 854646-94-9
M. Wt: 229.07 g/mol
InChI Key: KZGAACARPAMSTO-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)acetic acid is a chemical compound with the CAS Number: 854646-94-9 and Linear Formula: C9H9BrO2 . It has a molecular weight of 229.07 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(5-Bromo-2-methylphenyl)acetic acid is 1S/C9H9BrO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) and the InChI key is KZGAACARPAMSTO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(5-Bromo-2-methylphenyl)acetic acid has a melting point of 93.5-94.5 °C and a predicted boiling point of 344.7±27.0 °C . Its predicted density is 1.533±0.06 g/cm3 . It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

Brominated aromatic compounds serve as precursors or intermediates in the synthesis of complex molecules. For instance, the work by Sonyanaik et al. (2018) demonstrates the utility of brominated compounds in facilitating the microwave-assisted, solvent-free synthesis of imidazoles, highlighting the role of such compounds in "green" chemistry practices due to their cost-effectiveness, simple procedures, and energy efficiency Sonyanaik et al., 2018.

Antimicrobial and Anticancer Activity

Derivatives of brominated aromatic acids have been evaluated for their bioactivity, including antimicrobial and anticancer properties. For example, Reddy et al. (2013) synthesized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety, demonstrating their fair degree of antimicrobial activity Reddy et al., 2013. Similarly, Salahuddin et al. (2014) explored the anticancer evaluation of certain novel benzimidazole derivatives, indicating the potential of brominated compounds in the development of therapeutic agents Salahuddin et al., 2014.

Material Science

Brominated aromatic compounds have found applications in material science, particularly in the development of sensitive membrane electrodes for environmental monitoring. Khan and Akhtar (2011) investigated the adsorption thermodynamics of a chlorophenoxy acetic acid on a nano-composite, demonstrating the effectiveness of such materials in adsorbing pollutants from aqueous solutions Khan & Akhtar, 2011.

Natural Product Isolation and Characterization

Research on marine algae has led to the isolation and characterization of novel bromophenol derivatives with potential antioxidant activities, as demonstrated by Zhao et al. (2004) in their study on compounds isolated from the red alga Rhodomela confervoides Zhao et al., 2004. These studies highlight the natural occurrence and utility of brominated aromatic compounds in discovering bioactive molecules.

Safety and Hazards

The safety information for 2-(5-Bromo-2-methylphenyl)acetic acid includes the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(5-bromo-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGAACARPAMSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679676
Record name (5-Bromo-2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854646-94-9
Record name 5-Bromo-2-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854646-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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